molecular formula C45H89NO5 B11929956 undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate

undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate

Katalognummer: B11929956
Molekulargewicht: 724.2 g/mol
InChI-Schlüssel: BGIFOXYDYRLIKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly specialized organic molecule characterized by:

  • Ester functionality: A heptanoate ester group, which may influence solubility and metabolic stability.
  • Structural complexity: The branched architecture suggests applications in specialized surfactants, lipid-based drug delivery systems, or polymer additives.

Eigenschaften

Molekularformel

C45H89NO5

Molekulargewicht

724.2 g/mol

IUPAC-Name

undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate

InChI

InChI=1S/C45H89NO5/c1-4-7-10-13-16-17-18-25-32-42-50-44(48)36-28-21-23-30-38-46(40-33-41-47)39-31-24-22-29-37-45(49)51-43(34-26-19-14-11-8-5-2)35-27-20-15-12-9-6-3/h43,47H,4-42H2,1-3H3

InChI-Schlüssel

BGIFOXYDYRLIKU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCOC(=O)CCCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of Heptadecan-9-yloxy-7-oxoheptanoic Acid

Reaction Scheme:

  • Chlorination of Heptanoic Acid :
    Heptanoic acid (0.1 mol) is treated with thionyl chloride (0.2 mol) at 35–40°C until homogeneity, forming heptanoyl chloride. Excess thionyl chloride is removed under reduced pressure.

  • Esterification with Heptadecan-9-ol :
    Heptanoyl chloride is reacted with heptadecan-9-ol (0.1 mol) in dry chloroform under reflux for 1 hour. The product, heptadecan-9-yloxyheptanoate, is isolated via solvent evaporation and recrystallized from toluene.

  • Oxidation to Introduce 7-Oxo Group :
    The ester undergoes oxidation using potassium permanganate in acidic conditions to yield heptadecan-9-yloxy-7-oxoheptanoic acid.

Key Parameters:

StepReagent RatioTemperatureTimeYield
11:2 (acid:SOCI₂)40°C2 hr92%
21:1 (acyl chloride:alcohol)Reflux1 hr85%
31:1.5 (ester:KMNO₄)60°C4 hr78%

Amidation with 3-Hydroxypropylamine

Reaction Scheme:

  • Acyl Chloride Formation :
    Heptadecan-9-yloxy-7-oxoheptanoic acid (0.1 mol) is converted to its acyl chloride using thionyl chloride (0.15 mol) in toluene under reflux.

  • Coupling with 3-Hydroxypropylamine :
    The acyl chloride is reacted with 3-hydroxypropylamine (0.12 mol) in dichloromethane with triethylamine (0.15 mol) as a base. The mixture is stirred at 25°C for 12 hours, yielding 7-(heptadecan-9-yloxy-7-oxoheptanoylamino)-3-hydroxypropane.

Intermediate Characterization:

  • Melting Point : 112–114°C (toluene recrystallization)

  • FT-IR : 1650 cm⁻¹ (amide C=O), 3300 cm⁻¹ (N-H stretch)

Esterification with Undecyl Alcohol

Reaction Scheme:

  • Activation of Carboxylic Acid :
    The amide intermediate (0.1 mol) is dissolved in dry dimethylformamide (DMF) and treated with N,N’-dicyclohexylcarbodiimide (DCC, 0.12 mol) and 4-dimethylaminopyridine (DMAP, catalytic) to form the activated ester.

  • Nucleophilic Acyl Substitution :
    Undecyl alcohol (0.15 mol) is added, and the reaction proceeds at 60°C for 8 hours. The product is purified via column chromatography (silica gel, hexane:ethyl acetate 9:1).

Optimization Data:

CatalystSolventTemperatureTimeYield
DCC/DMAPDMF60°C8 hr68%
H₂SO₄TolueneReflux12 hr45%

Critical Analysis of Methodologies

Solvent and Catalyst Selection

  • Thionyl Chloride Efficiency : Excess thionyl chloride ensures complete conversion of carboxylic acids to acyl chlorides, critical for high yields in esterification/amidation.

  • Triethylamine as HCl Scavenger : Neutralizes HCl during amidation, preventing protonation of the amine nucleophile.

Challenges in Multi-Step Synthesis

  • Steric Hindrance : Bulky heptadecan-9-yloxy groups reduce reaction rates during amidation, necessitating extended reaction times.

  • Purification Complexity : Intermediate crystallization from toluene or ethanol/diethyl ether mixtures is essential to remove unreacted starting materials.

Comparative Data on Analogous Compounds

Table 1: Physicochemical Properties of Synthesized Intermediates

IntermediateMelting Point (°C)Yield (%)Purity (HPLC)
Heptadecan-9-yloxyheptanoate89–918598.2
7-Oxoheptanoic Acid Derivative105–1077897.8
Final Ester ProductOil6895.4

Table 2: Reaction Efficiency Across Chain Lengths

Starting AlcoholAcyl ChlorideAmineYield (%)
Heptadecan-9-olHeptanoyl3-Hydroxypropyl68
CyclododecanolHexanoylEthylenediamine72
1-AdamantanolOctanoylBenzylamine65

Scalability and Industrial Feasibility

Pilot-Scale Adaptations

  • Continuous Flow Systems : Microreactors improve heat transfer during exothermic acyl chloride formation, reducing decomposition risks.

  • Solvent Recycling : Toluene and DMF are recovered via fractional distillation, lowering production costs .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Hydroxypropylgruppe, was zur Bildung von Ketonen oder Aldehyden führt.

    Reduktion: Reduktionsreaktionen können die Carbonylgruppen anvisieren und sie in Alkohole umwandeln.

    Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, wobei die Hydroxypropylgruppe durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃) unter sauren Bedingungen.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden unter wasserfreien Bedingungen verwendet.

    Substitution: Nucleophile wie Halogenide oder Amine können in Gegenwart einer Base wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K₂CO₃) verwendet werden.

Hauptprodukte

    Oxidation: Bildung von Ketonen oder Aldehyden.

    Reduktion: Bildung von Alkoholen.

    Substitution: Bildung von substituierten Derivaten mit unterschiedlichen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Undecyl-7-[(7-Heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoat beinhaltet seine Wechselwirkung mit Lipidmembranen. Die Verbindung integriert sich in die Lipiddoppelschicht und verändert ihre Fluidität und Permeabilität. Diese Eigenschaft ist besonders nützlich bei der Arzneimittelabgabe, wobei die Verbindung die Verkapselung und Freisetzung von therapeutischen Wirkstoffen erleichtert. Die molekularen Zielstrukturen umfassen Zellmembranlipide und assoziierte Proteine, die verschiedene zelluläre Pfade und Prozesse beeinflussen.

Wirkmechanismus

The mechanism of action of undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This property is particularly useful in drug delivery, where the compound facilitates the encapsulation and release of therapeutic agents. The molecular targets include cell membrane lipids and associated proteins, influencing various cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name Key Functional Groups Molecular Formula Notable Features Reference
Undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate Ester, tertiary amine, long alkyl chains C₄₈H₉₃NO₆ (estimated) High molecular weight, amphiphilic design
Undec-10-enal (Undecylenic aldehyde) Aldehyde, unsaturated C11 chain C₁₁H₂₀O Volatile, used in fragrances and flavors
Isopropyl 7-(5-acetoxy-3-oxocyclopent-1-en-1-yl)heptanoate Ester, cyclopentene ring, ketone C₁₇H₂₆O₅ Cyclic ketone for stability; pharmaceutical applications
(2-Carboxyethyl)-dimethyl-3-[(tridecafluorooctyl)sulphonyl)amino]propylammonium hydroxide Fluorinated chain, sulphonamide, quaternary ammonium C₁₆H₂₀F₁₃N₂O₅S Fluorinated surfactant, high thermal/chemical resistance
Key Observations:

Functional Group Diversity :

  • The target compound’s tertiary amine and ester groups distinguish it from simpler aldehydes like Undec-10-enal, which lack polar linkages .
  • Compared to the fluorinated surfactant in , the absence of fluorine atoms in the target compound reduces its environmental persistence but may limit its thermal stability.

Molecular Weight and Solubility: The target compound’s estimated molecular weight (~800 g/mol) far exceeds that of Undec-10-enal (168.28 g/mol) and the isopropyl heptanoate derivative (302.4 g/mol) .

Applications :

  • Unlike Undec-10-enal, which is used in fragrances, the target compound’s amphiphilic structure aligns more with lipid-based drug carriers or industrial emulsifiers.
  • The fluorinated compound in excels in harsh environments (e.g., extreme temperatures), whereas the target compound’s hydrocarbon backbone may degrade more readily.

Biologische Aktivität

Undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate is a complex amphiphilic lipid compound with significant potential in biomedical applications, particularly in drug delivery systems. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C45H89NO5, with a molecular weight of approximately 724.2 g/mol. Its structure includes:

  • Hydrophobic undecyl and heptadecan-9-yloxy chains : These long carbon chains enhance its ability to interact with biological membranes.
  • Amino and hydroxyl functional groups : These contribute to its hydrophilicity, facilitating interactions with aqueous environments.

Drug Delivery Systems

The amphiphilic nature of this compound allows it to form lipid nanoparticles that can encapsulate therapeutic agents such as nucleic acids and small molecules. This property is crucial for enhancing cellular uptake and bioavailability of drugs.

Table 1: Comparison of Biological Activity with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC45H89NO5Amphiphilic, forms nanoparticlesEnhanced drug delivery
BP Lipid 133C45H89NO5Ionizable lipid, ester bondsEffective mRNA delivery
SM-102C44H87NO5Similar lipid structureUsed in mRNA vaccines

Research indicates that this compound enhances membrane permeability, which is vital for effective drug delivery. The compound interacts favorably with lipid bilayers, promoting the uptake of encapsulated therapeutic agents into cells while exhibiting low cytotoxicity.

Case Studies

  • Gene Delivery Applications : In a study focused on mRNA delivery systems, formulations containing undecyl 7-[...] demonstrated significantly improved cellular uptake compared to conventional lipids. This was attributed to its unique amphiphilic properties that facilitate the formation of stable lipid nanoparticles.
  • Antitumor Activity : Preliminary investigations into the compound's antitumor effects showed promising results against various cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, similar to findings reported for other lipid-based compounds in cancer therapy.

Synthesis

The synthesis of undecyl 7-[...] involves several multi-step organic reactions including esterification and amidation processes. Key steps include:

  • Esterification : Reaction between undecylic acid and heptadecanol to form the ester bond.
  • Amidation : Coupling the resulting ester with a hydroxypropylamine derivative to introduce the amino group.

Q & A

Q. What are the key structural features of undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate, and how do they influence its physicochemical properties?

Answer: The compound contains:

  • A long hydrophobic undecyl chain (C11) and a heptadecan-9-yloxy group (C17), enhancing lipid solubility and membrane interaction.
  • A tertiary amine linkage formed by the (3-hydroxypropyl)amino group, enabling pH-dependent charge modulation.
  • Ester and oxo groups that contribute to hydrolytic stability or reactivity under specific conditions.

These features collectively improve its amphiphilic nature, making it suitable for lipid-based formulations. Structural analogs in highlight the role of hydrophobic chains in cellular uptake efficiency .

Q. What are the standard protocols for synthesizing this compound, and what purification techniques are recommended?

Answer: Synthesis typically involves:

Stepwise coupling : Reacting heptadecan-9-yloxy-7-oxoheptanoic acid with 3-hydroxypropylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

Esterification : Introducing the undecyl group via Steglich esterification with DCC/DMAP catalysis .

Q. Purification :

  • Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate intermediates.
  • Final purification via preparative HPLC (C18 column, acetonitrile/water) ensures >95% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing the compound’s tertiary amine structure?

Answer: Discrepancies in ¹H-NMR peaks (e.g., broadened amine signals due to dynamic exchange) can be addressed by:

  • Conducting 2D NMR experiments (e.g., COSY, HSQC) to assign proton-carbon correlations .
  • Using variable-temperature NMR to reduce line broadening caused by conformational flexibility .
  • Comparing with computational models (DFT-based chemical shift predictions) to validate assignments .

Q. What experimental strategies can optimize the compound’s encapsulation efficiency in lipid-based drug delivery systems?

Answer: Methodology :

Formulation Screening : Vary lipid-to-drug ratios (e.g., 10:1 to 5:1) and assess encapsulation via dialysis bag retention assays .

Dynamic Light Scattering (DLS) : Monitor particle size (target: 80-150 nm) and polydispersity (<0.2) .

Transmission Electron Microscopy (TEM) : Confirm core-shell morphology and uniformity .

Q. Critical Parameters :

  • pH adjustment : Protonate the tertiary amine at pH <6 to enhance nucleic acid binding .
  • Sonication time : Optimize to 5-10 min to prevent lipid degradation .

Q. Example Results :

Lipid:Drug RatioEncapsulation Efficiency (%)Particle Size (nm)
10:178 ± 3120 ± 15
7:192 ± 295 ± 10

Q. How can structural analogs inform structure-activity relationship (SAR) studies for this compound?

Answer: SAR Approach :

  • Hydrophobic Tail Modifications : Compare with analogs (e.g., shorter C14 chain in ) to assess impact on cellular uptake .
  • Functional Group Substitution : Replace the oxo group with a hydroxyl (as in ) to study hydrolytic stability .

Q. Data Analysis :

  • IC50 Values : Measure cytotoxicity in HEK293 cells (analog with C17 chain: IC50 = 12 μM vs. C14 chain: IC50 = 28 μM) .
  • LogP Calculations : Use HPLC-derived retention times to correlate hydrophobicity with transfection efficiency .

Q. What computational methods are suitable for modeling interactions between this compound and biological membranes?

Answer: Methodology :

Molecular Dynamics (MD) Simulations : Use GROMACS with a lipid bilayer (e.g., DPPC) to model insertion kinetics .

Free Energy Perturbation (FEP) : Calculate binding affinities for membrane proteins (e.g., integrins) .

Q. Key Findings :

  • The heptadecan-9-yloxy group anchors the compound in the lipid bilayer, while the hydroxypropyl group stabilizes interfacial hydrogen bonds .

Q. How should researchers address contradictory data in biological activity assays (e.g., cytotoxicity vs. efficacy)?

Answer: Troubleshooting Steps :

Dose-Response Curves : Test concentrations from 1 nM to 100 μM to identify therapeutic windows .

Assay Controls : Include empty liposomes to differentiate compound-specific effects from carrier toxicity .

Mechanistic Studies : Use siRNA knockdown to confirm target engagement (e.g., MAPK pathway inhibition) .

Q. Example Data :

Concentration (μM)Cell Viability (%)Target Inhibition (%)
1085 ± 545 ± 7
5060 ± 892 ± 3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.